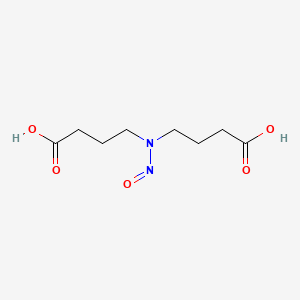
Butanoic acid, 4-(3-carboxypropylnitrosoamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-(3-carboxypropylnitrosoamino)- is a specialized organic compound that falls under the category of carboxylic acids This compound is characterized by the presence of a butanoic acid backbone with a nitrosoamino group attached to a carboxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-(3-carboxypropylnitrosoamino)- typically involves the reaction of butanoic acid derivatives with nitroso compounds under controlled conditions. One common method includes the nitration of butanoic acid followed by the introduction of a carboxypropyl group through a series of substitution reactions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution processes, utilizing advanced chemical reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are crucial during industrial production due to the potential hazards associated with nitroso compounds.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-(3-carboxypropylnitrosoamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The carboxypropyl side chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted carboxypropyl compounds. These products can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
Butanoic acid, 4-(3-carboxypropylnitrosoamino)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Butanoic acid, 4-(3-carboxypropylnitrosoamino)- involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid: A simple carboxylic acid with a similar backbone but lacking the nitrosoamino group.
4-Aminobutyric acid: Contains an amino group instead of a nitrosoamino group.
N-Nitroso-N-methyl-4-aminobutyric acid: A related compound with a methyl group attached to the nitrosoamino group.
Uniqueness
Butanoic acid, 4-(3-carboxypropylnitrosoamino)- is unique due to the presence of both a carboxypropyl side chain and a nitrosoamino group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
79448-01-4 |
|---|---|
Molecular Formula |
C8H14N2O5 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
4-[3-carboxypropyl(nitroso)amino]butanoic acid |
InChI |
InChI=1S/C8H14N2O5/c11-7(12)3-1-5-10(9-15)6-2-4-8(13)14/h1-6H2,(H,11,12)(H,13,14) |
InChI Key |
FTBUVBPMPRXBPY-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CN(CCCC(=O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


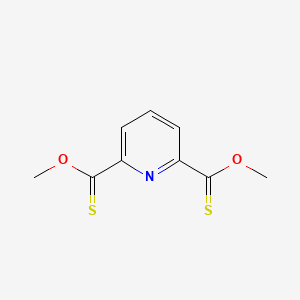
![Diethyl [1-(methanesulfinyl)ethenyl]phosphonate](/img/structure/B14426967.png)
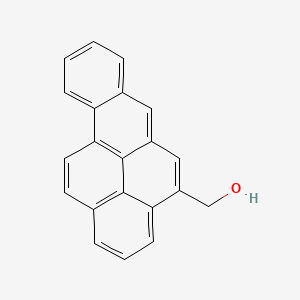
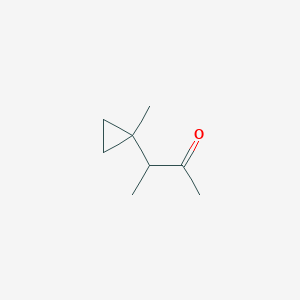
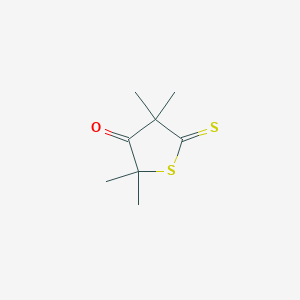
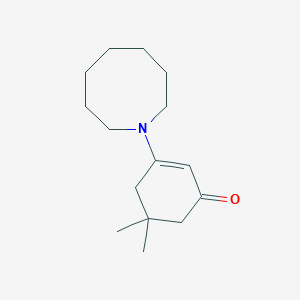
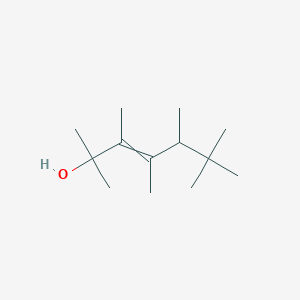

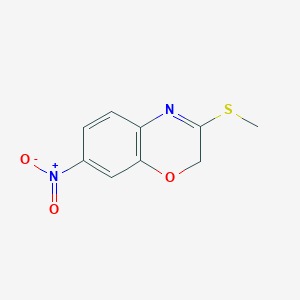
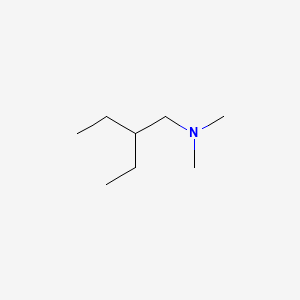
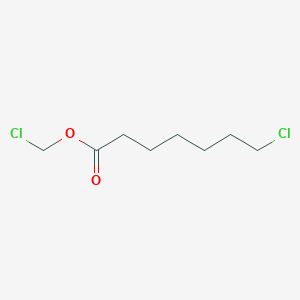

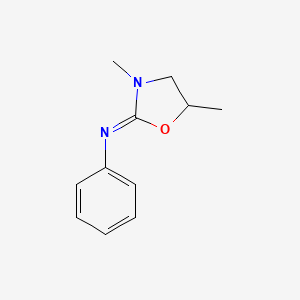
![Methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate](/img/structure/B14427031.png)
